
2,2-Difluoropyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoropyrrolidine is a fluorinated heterocyclic compound characterized by a five-membered ring structure containing two fluorine atoms at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoropyrrolidine typically involves the fluorination of pyrrolidine derivatives. One common method includes the radical addition of fluorinated precursors to ethylene, followed by transformation into the primary amine and subsequent cyclization to form the pyrrolidine ring . Another approach involves the use of 2,2-dichlorotrifluoro-1-iodoethane as a starting material, which undergoes radical addition to ethylene, followed by conversion to the corresponding iodide and then to the primary amine .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes that minimize the use of hazardous reagents and purification steps. The use of commercially available technical-grade starting materials and straightforward reaction conditions ensures high yields and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Difluoropyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoropyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Difluoropyrrolidine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound’s unique structure enables it to bind to active sites of enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3,3-Difluoropyrrolidine: Another fluorinated pyrrolidine derivative with similar applications but different reactivity and properties.
2-Fluoropyrrolidine: A mono-fluorinated analogue with distinct chemical behavior and uses.
Uniqueness: 2,2-Difluoropyrrolidine stands out due to the presence of two fluorine atoms at the 2-position, which significantly alters its electronic properties and reactivity compared to its mono-fluorinated and non-fluorinated counterparts. This unique substitution pattern enhances its potential in various applications, particularly in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C4H7F2N |
|---|---|
Molekulargewicht |
107.10 g/mol |
IUPAC-Name |
2,2-difluoropyrrolidine |
InChI |
InChI=1S/C4H7F2N/c5-4(6)2-1-3-7-4/h7H,1-3H2 |
InChI-Schlüssel |
WMUUZQPISLRKNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


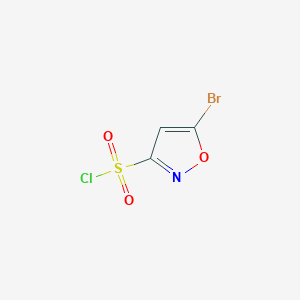
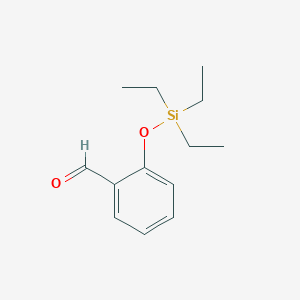


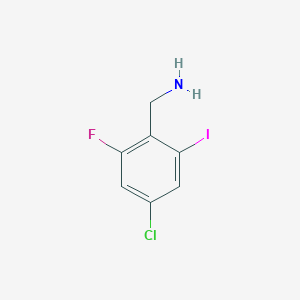

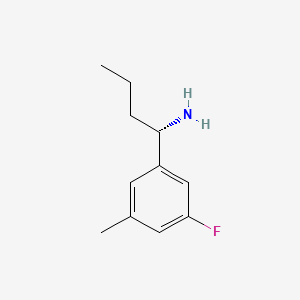
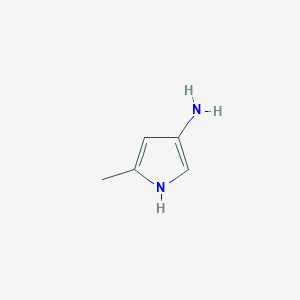
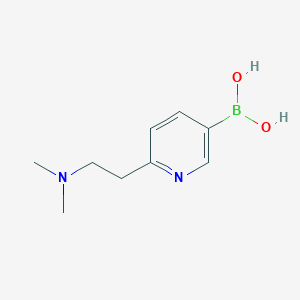
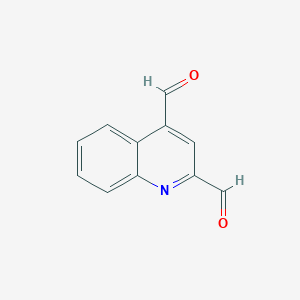
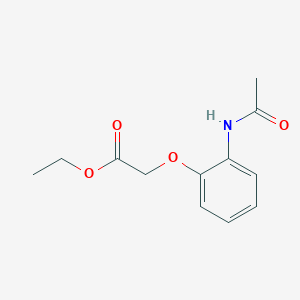
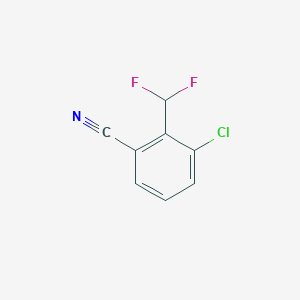
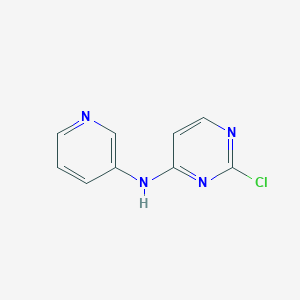
![3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12973043.png)
